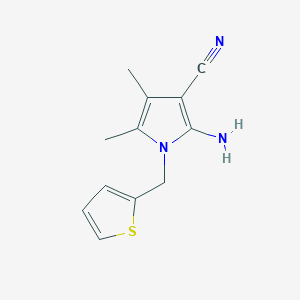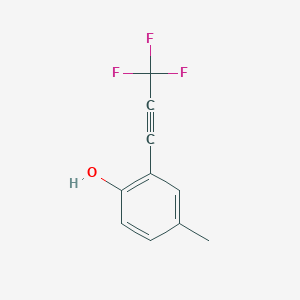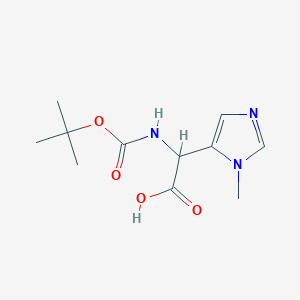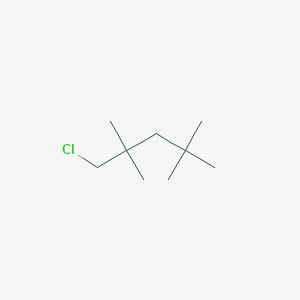
1-Chloro-2,2,4,4-tetramethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a highly branched alkane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4,4-tetramethylpentane can be synthesized through the chlorination of 2,2,4,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: In an industrial setting, the chlorination process can be scaled up using continuous flow reactors where 2,2,4,4-tetramethylpentane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and light exposure to ensure efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2,4,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom under appropriate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically 2,2,4,4-tetramethylpent-1-ene
Applications De Recherche Scientifique
1-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion .
Comparaison Avec Des Composés Similaires
- 2-Chloro-2,4,4-trimethylpentane
- 3-Chloro-2,2,4,4-tetramethylpentane
- 1-Bromo-2,2,4,4-tetramethylpentane
Uniqueness: 1-Chloro-2,2,4,4-tetramethylpentane is unique due to its highly branched structure, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and elimination reactions due to steric hindrance and electronic effects .
Propriétés
Numéro CAS |
1314937-92-2 |
|---|---|
Formule moléculaire |
C9H19Cl |
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)6-9(4,5)7-10/h6-7H2,1-5H3 |
Clé InChI |
AWJLAPBZNYYURW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



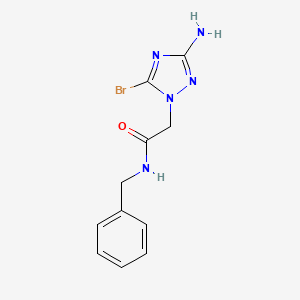
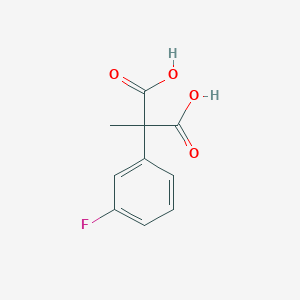
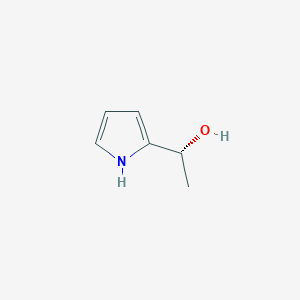
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
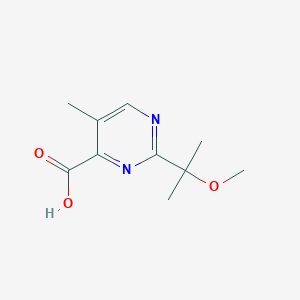
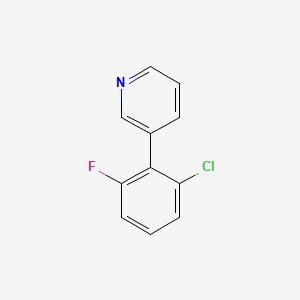
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
